2-Pyridin-3-yl-2,3-dihydro-1H-perimidine
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Overview
Description
2-Pyridin-3-yl-2,3-dihydro-1H-perimidine is a heterocyclic compound with the molecular formula C16H13N3. It is characterized by a pyridine ring fused to a dihydroperimidine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-2,3-dihydro-1H-perimidine typically involves the reaction of pyridine derivatives with primary diamines. One common method is the condensation of substituted benzaldehydes with primary diamines, which affords the desired perimidine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .
Scientific Research Applications
2-Pyridin-3-yl-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are linked to its interaction with DNA and proteins involved in cell division .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)-1H-benzo[d]imidazole: This compound shares a similar pyridine structure but is fused with a benzimidazole ring.
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Another related compound with a pyridine ring fused to an imidazo[4,5-b]pyridine structure.
Uniqueness
2-Pyridin-3-yl-2,3-dihydro-1H-perimidine is unique due to its specific dihydroperimidine structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
6584-41-4 |
---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-pyridin-3-yl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C16H13N3/c1-4-11-5-2-8-14-15(11)13(7-1)18-16(19-14)12-6-3-9-17-10-12/h1-10,16,18-19H |
InChI Key |
ZUOLBTXPELTJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CN=CC=C4 |
solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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